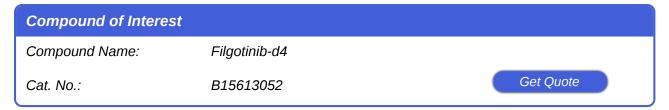


A Comparative Guide to the Inter-laboratory Quantification of Filgotinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. In the absence of a formal inter-laboratory round-robin study, this document synthesizes data from various independent laboratory validations to offer a comprehensive comparison of methodologies and their performance. This guide is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for Filgotinib quantification.

Comparative Analysis of Quantitative Methods

The quantification of Filgotinib in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the key performance parameters of various published methods, providing a basis for comparison.

Table 1: Comparison of HPLC Methods for Filgotinib Quantification



Parameter	Method 1	
Matrix	Mice Plasma	
Internal Standard (IS)	Tofacitinib	
Linearity Range (μg/mL)	0.05 - 5.00	
Correlation Coefficient (r²)	≥ 0.992	
Lower Limit of Quantification (LLOQ) (µg/mL)	0.05	
Intra-day Precision (%RSD)	Within acceptable limits	
Inter-day Precision (%RSD)	Within acceptable limits	
Intra-day Accuracy (%)	Within acceptable limits	
Inter-day Accuracy (%)	Within acceptable limits	
Recovery (%)	Not explicitly stated	
Reference	[1]	

Table 2: Comparison of LC-MS/MS Methods for Filgotinib and its Metabolite Quantification



Parameter	Method 1	Method 2	Method 3
Analyte(s)	Filgotinib and GS- 829845	Filgotinib	Filgotinib and its active metabolite
Matrix	Human Plasma	Rat Plasma	Human Plasma
Internal Standard (IS)	Brigatinib	Not specified	Deuterated filgotinib
Linearity Range (ng/mL)	2.5 - 50 (Filgotinib)250 - 5000 (GS-829845)	0.78 - 1924	Not explicitly stated
Correlation Coefficient (r²)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL)	2.5 (Filgotinib)250 (GS-829845)	0.78	Not explicitly stated
Intra-day Precision (%CV)	≤ 11.4%	Within acceptance range	Not explicitly stated
Inter-day Precision (%CV)	≤ 13.9%	Within acceptance range	Not explicitly stated
Intra-day Accuracy (%)	Within 11.4%	Within acceptance range	Not explicitly stated
Inter-day Accuracy (%)	Within 13.9%	Within acceptance range	Not explicitly stated
Recovery (%)	91.4 - 98.6 (Filgotinib)94.1 - 97.7 (GS-829845)	Not explicitly stated	Not explicitly stated
Reference	[2][3]	[4]	[5]

Detailed Experimental Protocols

The methodologies employed for Filgotinib quantification vary in terms of sample preparation, chromatographic separation, and detection parameters. Below are detailed protocols from the cited literature.



Method 1: HPLC-UV for Filgotinib in Mice Plasma[1]

- Sample Preparation: Liquid-liquid extraction was performed on 100 μL of mice plasma using ethyl acetate as the extraction solvent. Tofacitinib was used as the internal standard.
- · Chromatography:
 - Column: Hypersil Gold C18
 - Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30, v/v).
 - Flow Rate: 0.8 mL/min.
- Detection: UV detection at a wavelength of 300 nm.
- Retention Times: Filgotinib at 5.56 min and Tofacitinib (IS) at 4.28 min.

Method 2: LC-MS/MS for Filgotinib and its Metabolite in Human Plasma[2][3]

- Sample Preparation: Simple protein precipitation of 50 μ L of human plasma with methanol. Brigatinib was used as the internal standard.
- Chromatography:
 - Column: Shim-pack Scepter C18-120
 - Mobile Phase: Gradient elution with a combination of water and methanol containing 0.1% formic acid.
 - Flow Rate: 0.2 mL/min.
- Detection:
 - Instrument: QTRAP 4500 mass spectrometer with positive electrospray ionization.
 - MRM Transitions: Not explicitly stated.



Method 3: LC-MS/MS for Filgotinib in Rat Plasma[4]

- Sample Preparation: Liquid-liquid extraction from rat plasma using ethyl acetate.
- Chromatography:
 - Column: Gemini C18
 - Mobile Phase: Isocratic elution with 0.2% formic acid in acetonitrile (20:80, v/v).
 - Flow Rate: 0.9 mL/min.
- Detection:
 - \circ MS/MS Ion Transitions: m/z 426.3 → 291.3 for Filgotinib and m/z 313.2 → 149.2 for the internal standard.
- Retention Times: Filgotinib at ~1.31 min and the IS at 0.89 min.

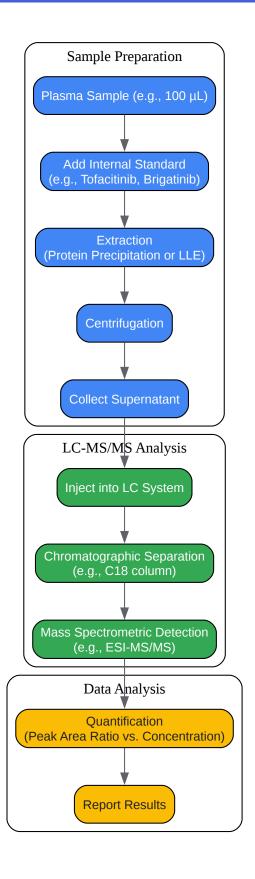
Method 4: LC-MS/MS for Filgotinib and its Active Metabolite in Human Plasma[5]

- Sample Preparation: To 100 μL of plasma, 20 μL of deuterated filgotinib (internal standard) and 400 μL of 2% formic acid were added.
- Chromatography and Detection: Specific parameters for the liquid chromatography and mass spectrometry were not detailed in the provided abstract.

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in Filgotinib analysis and its mechanism of action, the following diagrams are provided.

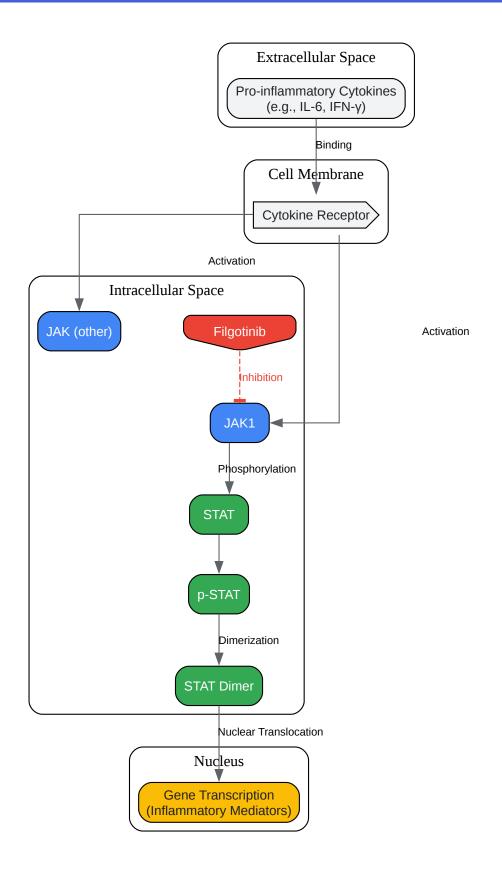




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A typical experimental workflow for Filgotinib quantification.





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Filgotinib's mechanism of action via the JAK-STAT signaling pathway.



Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).[1][5] The JAK-STAT signaling pathway is a key driver in the pathogenesis of inflammatory diseases like rheumatoid arthritis. [5][6] Pro-inflammatory cytokines bind to their receptors on the cell surface, leading to the activation of JAK enzymes.[1] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs form dimers, translocate to the nucleus, and initiate the transcription of inflammatory genes.[1] Filgotinib exerts its therapeutic effect by selectively inhibiting JAK1, which disrupts this signaling cascade and reduces the production of pro-inflammatory mediators.[1]

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